molecular formula C10H10O4 B3152659 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid CAS No. 741642-00-2

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid

Cat. No.: B3152659
CAS No.: 741642-00-2
M. Wt: 194.18 g/mol
InChI Key: YGWHNUMBAAAKPS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid is a substituted epoxide-carboxylic acid derivative characterized by a 2-methoxyphenyl group attached to the oxirane (epoxide) ring at the 3-position and a carboxylic acid moiety at the 2-position. The 2-methoxy substitution on the phenyl ring likely influences electronic properties (e.g., electron-donating effects) and steric interactions, which can modulate reactivity, stability, and biological activity compared to other derivatives.

Properties

IUPAC Name

3-(2-methoxyphenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-5-3-2-4-6(7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWHNUMBAAAKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-methoxyphenylacetic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed by the opening of the oxirane ring during oxidation.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

  • 3-(4-Methoxyphenyl)oxirane-2-carboxylic Acid Derivatives
    Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 42245-42-1) has a para-methoxy group, which enhances electron density on the aromatic ring compared to the ortho-substituted target compound. This difference may alter π-π stacking interactions in biological systems and affect metabolic stability .

    • Molecular Formula : C₁₁H₁₂O₄
    • Molecular Weight : 208.21 g/mol
  • 3-(4-Chlorophenyl)oxirane-2-carboxylic Acid (CAS: 1315366-42-7) The chloro substituent introduces electron-withdrawing effects, increasing the electrophilicity of the epoxide ring. Molecular Formula: C₉H₇ClO₃ Molecular Weight: 198.61 g/mol

Ester vs. Acid Derivatives

  • Methyl Esters (e.g., 7d, 7g, 7i )
    Esters such as 3-(4-methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid 2-methoxyphenyl ester (7d) exhibit improved lipophilicity compared to carboxylic acids, enhancing membrane permeability. For example:

    • 7d : Yellow oil, 28% yield; ¹H NMR (CDCl₃): δ 7.23–6.71 (aromatic protons), 3.90–3.36 (OCH₃ and OCH₂ groups) .
    • Molecular Formula : C₁₉H₂₀O₆
    • Molecular Weight : 334.13 g/mol
  • For instance, 3-(4-methoxyphenyl)glycidate derivatives show pH-dependent reactivity in aqueous environments .

Epoxide Formation

  • Acid-Catalyzed Rearrangements : Trisubstituted oxiranes, including 3-aryl derivatives, are synthesized via acid-catalyzed rearrangements of nitroaryl precursors (e.g., Scheme 1 in ). The 2-methoxy group may direct regioselectivity during ring closure .
  • Esterification: Carboxylic acids are often esterified using benzoyl chloride or alcohol coupling agents (e.g., 2-(2-methoxyphenyl)-ethanol) in the presence of triethylamine .

Crystallization and Stability

  • Salts of oxirane-carboxylic acids, such as the sodium salt of (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid, exhibit enhanced thermal stability (DSC exothermic peak at 170–175°C) and storage stability compared to free acids .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Reference ID
3-(2-Methoxyphenyl)oxirane-2-carboxylic acid 2-methoxyphenyl C₁₀H₁₀O₄ 194.19 Hypothesized enzyme inhibition Inferred
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 4-methoxyphenyl, methyl ester C₁₁H₁₂O₄ 208.21 Synthetic intermediate
3-(4-Chlorophenyl)oxirane-2-carboxylic acid 4-chlorophenyl C₉H₇ClO₃ 198.61 Discontinued (stability issues)
7d (HIV inhibitor) 4-methoxy-benzyloxymethyl, 2-methoxyphenyl ester C₁₉H₂₀O₆ 334.13 HIV integrase inhibition

Table 2: NMR Data for Selected Compounds

Compound ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm) Reference ID
7d 7.23–6.71 (m, aromatic), 3.90 (s, OCH₃) 167.7 (C=O), 157.5 (Ph), 54.8 (OCH₃)
7g 7.23–6.71 (m, aromatic), 4.28–4.17 (OCH₂Ph) 167.7 (C=O), 132.1 (Ph), 72.7 (OCH₂Ph)

Biological Activity

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid, a compound belonging to the isoxazole family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The compound features an oxirane ring and a carboxylic acid group, with a methoxy substituent that influences its reactivity and biological interactions. The unique structural arrangement allows it to participate in various biochemical pathways.

Target Interactions

The oxirane ring is highly reactive, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity facilitates interactions with proteins and enzymes, potentially leading to modulation of their activity.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, including:

  • Cell signaling pathways : It can modulate pathways involved in cell proliferation and apoptosis.
  • Inflammatory responses : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activities

The biological activities of this compound have been investigated in various studies:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, it has shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

StudyCell LineIC50 Value (µM)Mechanism
MV4-110.072FLT3 kinase inhibition
MDA-MB-4680.43Induction of apoptosis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : It displays significant activity against various bacterial strains.
  • Fungal Activity : Studies indicate potential antifungal properties as well.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Influenced by the oxirane structure, which may enhance membrane permeability.
  • Metabolism : Likely undergoes metabolic transformations that can affect its bioavailability and efficacy.

Case Studies

  • Anticancer Efficacy :
    A study conducted on MV4-11 cells demonstrated that this compound effectively inhibited FLT3 kinase activity, leading to cell cycle arrest at the G0/G1 phase.
  • Inflammation Model :
    In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methoxyphenyl)oxirane-2-carboxylic acid
Reactant of Route 2
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3-(2-Methoxyphenyl)oxirane-2-carboxylic acid

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